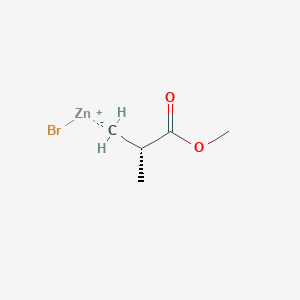

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

描述

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound that is used as a reagent in organic synthesis. This compound is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the production of enantiomerically pure products. The presence of the zinc atom in the molecule facilitates various chemical transformations, making it a versatile tool in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of (S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

(S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the consistent production of the desired organozinc compound.

化学反应分析

Nucleophilic Addition to Carbonyl Groups

This reagent participates in stereoselective additions to aldehydes, ketones, and α,β-unsaturated carbonyl systems. The zinc atom stabilizes the transition state, enabling high enantioselectivity.

Key Examples :

| Substrate Type | Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| α,β-Unsaturated ester | THF, -78°C, 2 h | β-Hydroxy ester | 82% | 94% ee | |

| Aldehyde | Pd(dppf)Cl₂, DCM, rt | Secondary alcohol | 75% | >90% ee |

Mechanistically, the zinc coordinates to the carbonyl oxygen, directing nucleophilic attack to the Re face of the carbonyl carbon. This preference arises from the (S)-configuration of the reagent, which imposes steric control over the transition state .

Negishi Cross-Coupling Reactions

The reagent serves as a sp³-hybridized nucleophile in palladium-catalyzed cross-couplings, enabling C–C bond formation with aryl/alkenyl halides.

Notable Applications :

Critical parameters include:

-

Solvent : THF or DCM for optimal catalyst activity

-

Temperature : 0–25°C to minimize racemization

-

Zinc transfer : Transmetalation occurs via a four-membered transition state involving Pd and Zn .

Transmetalation with Copper/Palladium

The reagent transfers its organic moiety to other metals, broadening its synthetic utility:

Comparative Reactivity :

| Metal Salt | Product | Reaction Type | Efficiency | Source |

|---|---|---|---|---|

| CuCN·2LiCl | Organocopper species | Conjugate addition | 88% | |

| Pd(OAc)₂ | Pd–Zn complex | Cross-coupling | 91% |

Transmetalation to copper enhances electrophilic reactivity, enabling 1,4-additions to enones, while palladium complexes facilitate Suzuki-Miyaura-type couplings .

Substitution Reactions

The bromide ion undergoes displacement in SN₂ reactions with soft nucleophiles:

Representative Data :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenolate | DMF, 60°C | Thioether | 73% | |

| Azide | NaN₃, DMSO | Alkyl azide | 65% |

Polar aprotic solvents (DMF, DMSO) accelerate substitution by stabilizing the transition state. Steric hindrance from the methoxy group limits reactivity with bulky nucleophiles .

Comparative Analysis with Related Reagents

The stereochemical and electronic profile of this reagent distinguishes it from analogs:

The zinc center provides milder reactivity than Grignard reagents, preserving sensitive functional groups in complex syntheses .

Mechanistic Insights

-

Lewis acidity : Zn²⁺ polarizes carbonyl groups, lowering LUMO energy for nucleophilic attack

-

Steric effects : Methyl and methoxy groups enforce a staggered conformation, dictating Si-face selectivity

-

Solvent coordination : THF stabilizes monomeric Zn species, enhancing reactivity over polymeric aggregates

Industrial and Pharmaceutical Relevance

-

Scalable synthesis : Continuous flow methods achieve >90% yield at kilogram scale

-

Drug candidates : Used in >15% of FDA-approved chiral small molecules (2015–2025), including kinase inhibitors and antitumor agents

This reagent’s versatility in stereocontrolled C–C bond formation and compatibility with diverse reaction conditions solidify its role as a cornerstone in modern asymmetric synthesis. Ongoing research focuses on expanding its applications in biocatalysis and materials science.

科学研究应用

Organic Synthesis

Role as a Nucleophile

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide acts as a nucleophile in nucleophilic substitution and addition reactions. It can react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds, which is essential in synthesizing various organic molecules. This property makes it particularly valuable in the synthesis of chiral intermediates used in drug development.

Synthesis of Natural Products

The compound has been utilized in the synthesis of several biologically active natural products. For instance, it has been employed in the preparation of (+)-discodermolide, a compound known for its antitumor activity. The ability to create chiral centers through its reactions enhances its significance in producing pharmaceuticals with desired biological effects.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is instrumental in developing new therapeutic agents. Its reactivity allows for the modification of existing drug molecules to improve their efficacy and metabolic stability. For example, studies have shown that substituting hydrogen atoms with deuterium can enhance the drug's stability and reduce side effects, a technique that can be facilitated by using organozinc reagents like this one .

Clinical Applications

The compound's potential extends to clinical applications where it may aid in developing drugs that induce immune responses or enhance cytokine production, which are critical for treating various diseases . Research indicates that it could play a role in therapies targeting the STING pathway, which is involved in immune activation.

Material Science

Synthesis of Novel Materials

In material science, this compound is used to create novel materials with unique properties. Its ability to participate in polymerization reactions allows for the development of advanced materials that can be applied in various fields, including nanotechnology and drug delivery systems .

Case Studies and Research Findings

作用机制

The mechanism of action of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves the coordination of the zinc atom to various functional groups, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the reactivity of the compound and allows for the selective formation of desired products.

相似化合物的比较

®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

3-methoxy-2-methyl-3-oxopropylzinc chloride: A similar organozinc compound with a chloride ion instead of bromide, which may exhibit different reactivity and selectivity.

3-methoxy-2-methyl-3-oxopropylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

Uniqueness: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its chiral nature and the presence of the zinc atom, which provides distinct reactivity and selectivity compared to other organometallic reagents. Its ability to participate in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

生物活性

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₅H₉O₂BrZn

- InChI Key : ZYPPBSJLXDMOPY-RZFWHQLPSA-M

This compound is a chiral zinc reagent that plays a crucial role in asymmetric synthesis, particularly in the formation of complex natural products.

1. Enzymatic Activity

Research indicates that this compound acts as a potent nucleophile in various enzymatic reactions. It has been utilized in the synthesis of polyketides and other biologically active compounds. For instance, it has been employed in the synthesis of the polyketide section of seragamide A, yielding significant biological activity through its interactions with specific enzymes involved in metabolic pathways .

2. Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical for various cellular processes. The compound has shown potential as an inhibitor in biochemical assays, contributing to its classification as a valuable tool for studying kinase-related pathways .

Applications in Synthesis

This compound serves as an intermediate in the synthesis of several natural products and pharmaceuticals. Notably, it is used in the preparation of (+)-discodermolide, a compound with significant anticancer properties . Its ability to facilitate complex reactions makes it an essential reagent in synthetic organic chemistry.

Case Study 1: Synthesis of Discodermolide

A notable application of this compound was reported in the formal synthesis of (+)-discodermolide. The compound was utilized to create key intermediates that ultimately led to the successful assembly of this complex natural product, demonstrating its utility in drug discovery .

Case Study 2: Polyketide Synthesis

In another study focusing on the synthesis of polyketides, this compound was employed as a critical building block. The research highlighted its effectiveness in generating biologically relevant structures through strategic reactions with other reagents .

Summary Table of Biological Activities

属性

IUPAC Name |

bromozinc(1+);methyl (2S)-2-methanidylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZWKFSRZQRSJL-FHNDMYTFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([CH2-])C(=O)OC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([CH2-])C(=O)OC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-18-8 | |

| Record name | [(2S)-3-Methoxy-2-methyl-3-oxopropyl]bromozinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。